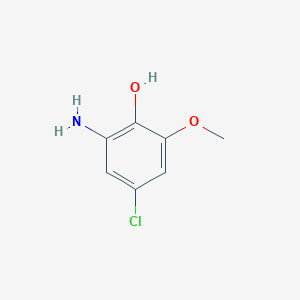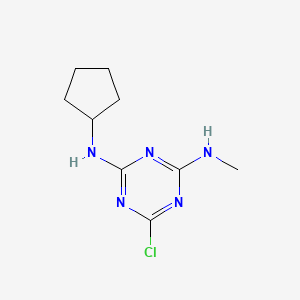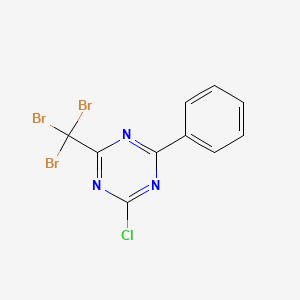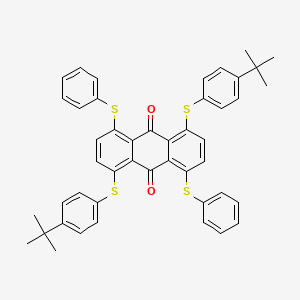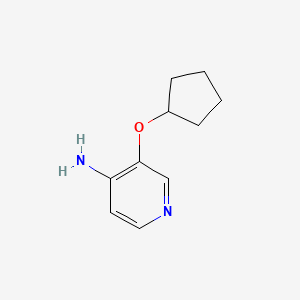![molecular formula C17H19F3N2O3 B13141965 tert-Butyl 2-oxo-7-(trifluoromethyl)spiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13141965.png)
tert-Butyl 2-oxo-7-(trifluoromethyl)spiro[indoline-3,3'-pyrrolidine]-1'-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-oxo-7-(trifluoromethyl)spiro[indoline-3,3’-pyrrolidine]-1’-carboxylate is a spirooxindole compound. Spirooxindoles are a class of spirocyclic compounds that have gained significant attention due to their unique three-dimensional structure and potential biological activities. These compounds are known for their ability to interact with various biological targets, making them valuable in drug discovery and development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-oxo-7-(trifluoromethyl)spiro[indoline-3,3’-pyrrolidine]-1’-carboxylate typically involves a 1,3-dipolar cycloaddition reaction. This reaction utilizes isatin-derived azomethine ylides and activated olefins to form the spirocyclic oxindole framework . The reaction is often carried out in the presence of a Lewis acid catalyst, such as β-cyclodextrin, in an aqueous medium .
Industrial Production Methods
Industrial production of spirooxindoles, including tert-Butyl 2-oxo-7-(trifluoromethyl)spiro[indoline-3,3’-pyrrolidine]-1’-carboxylate, involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the scalability and reproducibility of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 2-oxo-7-(trifluoromethyl)spiro[indoline-3,3’-pyrrolidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the spirocyclic structure.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while substitution reactions can introduce various functional groups into the spirooxindole framework .
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl 2-oxo-7-(trifluoromethyl)spiro[indoline-3,3’-pyrrolidine]-1’-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, this compound is studied for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of cancer and infectious diseases .
Medicine
In medicine, spirooxindoles are investigated for their pharmacological properties. They have shown promise as anticancer, antimicrobial, and antiviral agents. tert-Butyl 2-oxo-7-(trifluoromethyl)spiro[indoline-3,3’-pyrrolidine]-1’-carboxylate is no exception and is being explored for its potential therapeutic applications .
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique structure and reactivity make it valuable for creating innovative solutions in various industries .
Mécanisme D'action
The mechanism of action of tert-Butyl 2-oxo-7-(trifluoromethyl)spiro[indoline-3,3’-pyrrolidine]-1’-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into the active sites of enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spirotryprostatin A and B: These compounds also contain a spirooxindole framework and exhibit microtubule assembly inhibition.
Horsfiline: Known for its anticancer properties, horsfiline shares a similar spirocyclic structure.
Mitraphylline: This compound has shown potential in modulating immune responses and exhibits a spirooxindole core.
Uniqueness
tert-Butyl 2-oxo-7-(trifluoromethyl)spiro[indoline-3,3’-pyrrolidine]-1’-carboxylate is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a valuable compound for drug development, as it can potentially improve the pharmacokinetic properties of therapeutic agents .
Propriétés
Formule moléculaire |
C17H19F3N2O3 |
|---|---|
Poids moléculaire |
356.34 g/mol |
Nom IUPAC |
tert-butyl 2-oxo-7-(trifluoromethyl)spiro[1H-indole-3,3'-pyrrolidine]-1'-carboxylate |
InChI |
InChI=1S/C17H19F3N2O3/c1-15(2,3)25-14(24)22-8-7-16(9-22)10-5-4-6-11(17(18,19)20)12(10)21-13(16)23/h4-6H,7-9H2,1-3H3,(H,21,23) |
Clé InChI |
QSNFJTZINIPWJN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC2(C1)C3=C(C(=CC=C3)C(F)(F)F)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


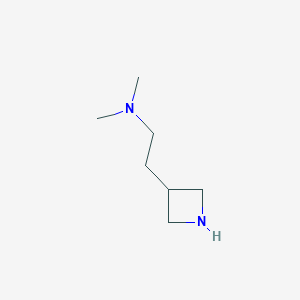
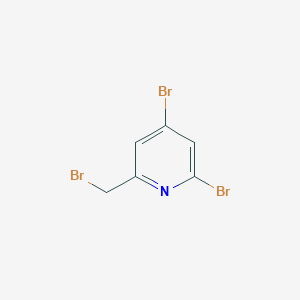
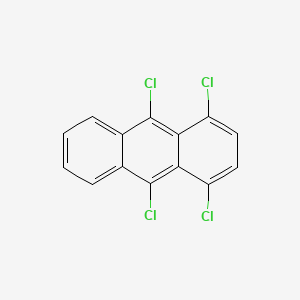
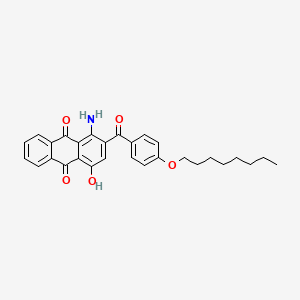
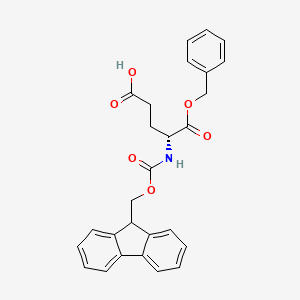

![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-yl]carbamate](/img/structure/B13141933.png)
